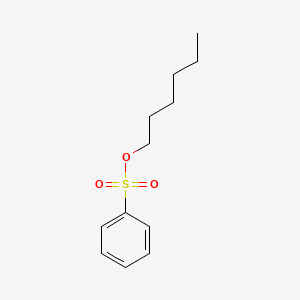
Hexyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl benzenesulfonate is an organosulfur compound that belongs to the class of sulfonates. It is characterized by a hexyl group attached to a benzenesulfonate moiety. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl benzenesulfonate can be synthesized through the sulfonation of hexylbenzene using concentrated sulfuric acid. The reaction typically involves the following steps:
Sulfonation: Hexylbenzene is reacted with concentrated sulfuric acid at elevated temperatures to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is neutralized with a base, such as sodium hydroxide, to form the sodium salt of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes ensure consistent quality and yield of the product. The use of advanced reactors and controlled reaction conditions helps in optimizing the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Applications De Recherche Scientifique
Hexyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: In biological research, it serves as a detergent for cell lysis and protein extraction.
Medicine: It is explored for its potential use in drug delivery systems due to its surfactant properties.
Industry: this compound is used in the formulation of cleaning agents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of hexyl benzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Methanesulfonic acid: A strong acid used in electroplating and as a catalyst.
Uniqueness
Hexyl benzenesulfonate is unique due to its hexyl group, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant in applications requiring the stabilization of hydrophobic substances in aqueous environments.
Propriétés
Numéro CAS |
781-07-7 |
|---|---|
Formule moléculaire |
C12H18O3S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
hexyl benzenesulfonate |
InChI |
InChI=1S/C12H18O3S/c1-2-3-4-8-11-15-16(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |
Clé InChI |
KTUVYMAZYSSBKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


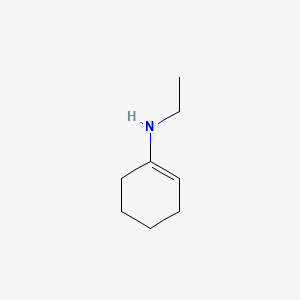

![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
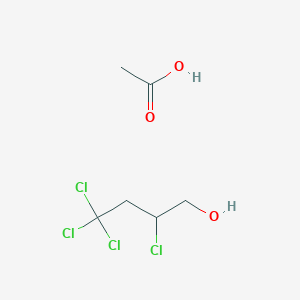
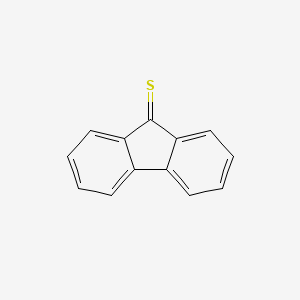
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
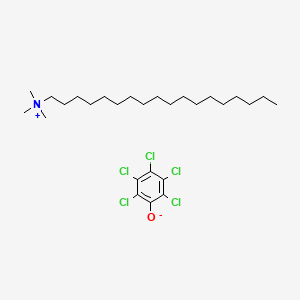
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
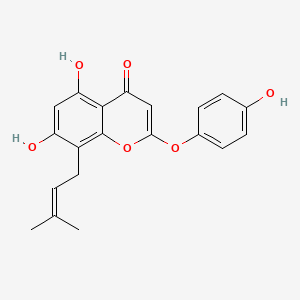
![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)

![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
